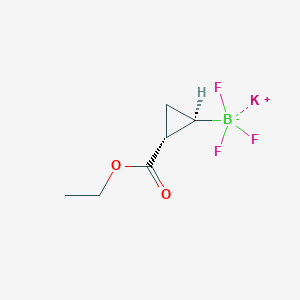

Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate

Description

Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate is a chemical compound that features a cyclopropyl ring substituted with an ethoxycarbonyl group and a trifluoroborate moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical reactions.

Properties

CAS No. |

1612792-88-7 |

|---|---|

Molecular Formula |

C6H9BF3KO2 |

Molecular Weight |

220.04 g/mol |

IUPAC Name |

potassium;(2-ethoxycarbonylcyclopropyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H9BF3O2.K/c1-2-12-6(11)4-3-5(4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1 |

InChI Key |

NRHPDVGKTYUQNC-UHFFFAOYSA-N |

SMILES |

[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |

Canonical SMILES |

[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate typically involves the cyclopropanation of an appropriate olefin followed by the introduction of the ethoxycarbonyl and trifluoroborate groups. One common method involves the reaction of an olefin with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent reactions introduce the ethoxycarbonyl and trifluoroborate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is critical to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBFKO

- Molecular Weight : 220.04 g/mol

- CAS Number : 1612792-88-7

The compound features a cyclopropyl ring substituted with an ethoxycarbonyl group and a trifluoroborate moiety, contributing to its unique reactivity profile.

Organic Synthesis

Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate is primarily employed as a building block in the synthesis of complex organic molecules. Its structural properties allow it to participate in various chemical reactions, making it valuable in:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of potential drug candidates. For instance, its reactivity can facilitate the construction of biologically active compounds through functional group transformations .

- Agrochemicals : The compound is utilized in the synthesis of agrochemical agents, enhancing the efficacy and specificity of crop protection products.

Biological Applications

The compound's ability to modify biomolecules makes it useful in biological research. It can be employed for:

- Biomolecule Modification : Researchers utilize this compound to study biological processes by modifying proteins or nucleic acids, allowing for insights into molecular mechanisms .

Industrial Applications

In industrial settings, potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate is used for:

- Specialty Chemicals Production : The compound contributes to the manufacture of specialty chemicals with tailored properties for specific applications .

Synthetic Routes and Reaction Conditions

The synthesis of potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate typically involves several key steps:

- Cyclopropanation : An olefin reacts with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring.

- Functional Group Introduction : The ethoxycarbonyl and trifluoroborate groups are introduced under controlled conditions.

Table 1: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclopropanation | Olefin, Diazo Compound | Metal Catalyst |

| 2 | Functionalization | Ethoxycarbonyl Source, Trifluoroborate Source | Controlled Temperature |

Case Study 1: Pharmaceutical Synthesis

In a recent study, researchers synthesized a novel anti-cancer agent using potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate as an intermediate. The compound facilitated the formation of key intermediates that showed promising activity against cancer cell lines.

Case Study 2: Agrochemical Development

Another study highlighted its application in developing a new class of herbicides that demonstrated improved selectivity and reduced environmental impact compared to traditional agents. The unique reactivity allowed for efficient incorporation into complex molecular architectures.

Mechanism of Action

The mechanism by which Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the cyclopropyl ring and trifluoroborate group

Comparison with Similar Compounds

Similar Compounds

- Potassium (rel-(1R,2R)-2-(methoxycarbonyl)cyclopropyl)trifluoroborate

- Potassium (rel-(1R,2R)-2-(acetoxycarbonyl)cyclopropyl)trifluoroborate

- Potassium (rel-(1R,2R)-2-(propoxycarbonyl)cyclopropyl)trifluoroborate

Uniqueness

Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate is unique due to the specific combination of the ethoxycarbonyl group and the trifluoroborate moiety. This combination imparts distinct reactivity and stability, making it particularly valuable in synthetic applications where precise control over chemical transformations is required.

Biological Activity

Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate is a specialized organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBFKO

- Molecular Weight : 220.04 g/mol

- CAS Number : 1612792-88-7

The compound features a trifluoroborate moiety, which enhances its reactivity and utility in various chemical transformations, particularly in cyclopropylation reactions.

Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate is primarily recognized for its role in cyclopropylation reactions, which are significant in the synthesis of bioactive molecules. The compound acts as a nucleophile in copper-catalyzed reactions, allowing for the incorporation of cyclopropyl groups into various substrates.

Case Study: Cyclopropylation of Phenols

A notable study demonstrated the effectiveness of potassium cyclopropyl trifluoroborate in the Chan–Lam cyclopropylation of phenols. This reaction showcased high yields and functional group tolerance, making it a valuable tool for late-stage functionalization in medicinal chemistry. The study highlighted the compound's ability to facilitate the formation of C–C bonds under mild conditions, which is crucial for synthesizing complex molecules with potential therapeutic effects .

Safety and Toxicology

The safety profile of potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate indicates potential irritant effects. Hazard statements associated with the compound include warnings about respiratory irritation and eye damage, underscoring the need for careful handling in laboratory settings .

Research Findings Summary

Q & A

Q. Basic

- Temperature : Store at 2–8°C in airtight containers.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis to boronic acid.

- Light Sensitivity : Protect from UV exposure to prevent radical decomposition .

Can this compound participate in non-Suzuki reactions, such as Chan-Lam couplings?

Advanced

Yes, under modified conditions:

- Catalyst : Cu(OAc)₂ (10 mol%) in dichloromethane.

- Oxidant : Molecular oxygen or TEMPO accelerates turnover.

- Substrate Scope : Effective with aryl thiols or amines, though yields (50–70%) are lower than Suzuki reactions .

How does solvent polarity affect solubility and reaction outcomes?

Q. Basic

- Polar Solvents (DMSO, DMF) : Improve solubility but may promote side reactions (e.g., protodeboronation).

- Nonpolar Solvents (Toluene) : Reduce solubility but enhance selectivity in sterically hindered couplings .

What challenges arise when scaling up synthesis from lab to pilot plant?

Q. Advanced

- Exotherm Management : Larger-scale fluoridation requires slow reagent addition and cooling to prevent runaway reactions.

- Purification : Crystallization efficiency drops; switch to continuous flow chromatography for higher throughput .

How are contradictory stereochemical outcomes resolved in cross-coupling studies?

Advanced

Conflicting results (e.g., retention vs. inversion of configuration) are addressed by:

- Mechanistic Probes : Isotopic labeling (e.g., deuterated substrates) to track stereochemical pathways.

- Computational Modeling : DFT calculations to identify transition states favoring specific configurations .

What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.